molecular formula C11H17Cl2N5 B7790594 Proguanil hydrochloride

Proguanil hydrochloride

Cat. No.: B7790594
M. Wt: 290.19 g/mol
InChI Key: SARMGXPVOFNNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proguanil hydrochloride is a biguanide class antimalarial agent with CAS Number 637-32-1 . It functions as a prodrug, requiring enzymatic conversion by cytochrome P450 isoenzymes (particularly CYP2C19) to its active metabolite, cycloguanil . The primary research application of this compound lies in studying mechanisms of antimalarial action and resistance. Its active form, cycloguanil, specifically inhibits the dihydrofolate reductase (DHFR) enzyme in Plasmodium parasites . This inhibition disrupts the parasite's folate metabolism, preventing the synthesis of pyrimidines and purines necessary for DNA synthesis and cell multiplication, ultimately leading to failure of nuclear division during schizont formation . A significant area of research involves its synergistic combination with atovaquone . In this context, Proguanil itself (independently of its DHFR inhibition) acts to collapse the mitochondrial membrane potential of the parasite, significantly enhancing the efficacy of atovaquone and reducing the potential for resistance . The compound has a molecular formula of C 11 H 17 Cl 2 N 5 and a molecular weight of 290.19 g/mol . It is a white to off-white solid and has a protein binding of approximately 75% . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARMGXPVOFNNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-32-1
Record name Proguanil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proguanil hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Reaction Mechanism

This compound (1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride) is synthesized via a two-step process involving:

  • Condensation : Reaction of p-chlorophenylcyanoguanidine (IV) with excess isopropylamine (V) in the presence of a metal salt (e.g., copper sulfate pentahydrate).

  • Acidification and Purification : Formation of the hydrochloride salt followed by recrystallization to achieve pharmaceutical-grade purity.

The reaction mechanism proceeds through nucleophilic attack of isopropylamine on the cyanoguanidine moiety, facilitated by copper(II) ions acting as Lewis acids. This step forms a copper-Proguanil complex, which is subsequently decomposed using hydrochloric acid.

Step-by-Step Preparation Process

Reaction Setup and Conditions

  • Solvent System : Tetrahydrofuran (THF)-water (1:1 v/v) is preferred over traditional ethanol-water due to enhanced solubility and reduced impurity formation.

  • Stoichiometry :

    • p-Chlorophenylcyanoguanidine : Isopropylamine : CuSO₄·5H₂O = 1 : 4 : 0.67 (molar ratio).

    • Excess isopropylamine ensures complete conversion, while controlled copper sulfate amounts minimize hydrogen sulfide emissions during workup.

Example 2 (Patent WO2009113092A2):
200 g p-chlorophenylcyanoguanidine, 170 g CuSO₄·5H₂O, and 360 mL isopropylamine are refluxed in 1,200 mL THF and 1,000 mL water for 3 hours. Post-reaction, THF is distilled, and the residue is acidified with HCl to precipitate this compound.

Workup and Isolation

  • Acidification : Concentrated HCl is added at 25–30°C to protonate the biguanide intermediate.

  • Chelation : Ethylenediaminetetraacetic acid (EDTA) disodium salt replaces sodium sulfide to sequester copper ions, eliminating toxic H₂S gas.

  • Crystallization : The crude product is dissolved in hot water (85–95°C), treated with activated charcoal, and cooled to 10–15°C to yield crystals of 81–99.9% purity.

Purification and Recrystallization Strategies

Primary Purification

StepConditionsOutcome
Dissolution85–95°C in H₂O (6.6 L per 235 g)Removes insoluble impurities
Charcoal Treatment12 g activated charcoal, 15 minAdsorbs organic contaminants
Hyflo Bed FiltrationHot filtrationEliminates fine particulates
Cooling Crystallization10–15°C for 1 hourYields 152 g (64.7% recovery)

Secondary Recrystallization

To achieve >99.9% purity (HPLC), the primary crystals are dissolved in methanol (60–65°C) and precipitated with ethyl acetate (anti-solvent) at 10–15°C. This step reduces residual solvents and inorganic salts.

Comparative Analysis of Traditional vs. Improved Methods

Key Advancements

ParameterTraditional MethodImproved Method
Solvent SystemEthanol-waterTHF-water
Reaction Time20+ hours2–10 hours
Copper RemovalNa₂S (H₂S evolution)EDTA (no H₂S)
Yield60–70%75–90%
Purity (HPLC)80–85%99.9%

XRPD Characterization

The X-ray powder diffraction (XRPD) pattern of this compound (Fig. 1 in WO2009113092A2) confirms crystalline uniformity, with characteristic peaks at = 12.4°, 18.7°, and 24.2°.

Optimization Strategies for Industrial Scale-Up

Solvent Recovery

  • THF Distillation : 70–75°C under reduced pressure recovers >90% solvent, reducing production costs.

  • Waste Minimization : EDTA-copper complexes are non-toxic and amenable to standard wastewater treatment.

Temperature Control

  • Reflux : Maintained at 65–70°C to prevent side reactions.

  • Crystallization : Strict cooling to 10–15°C ensures narrow crystal size distribution.

Quality Control and Analytical Validation

HPLC Analysis

ColumnMobile PhaseRetention TimePurity Criteria
C18 (250 × 4.6 mm)Acetonitrile:buffer (60:40)8.2 min≥99.9%

Residual Solvent Testing

Gas chromatography (GC) confirms THF levels <410 ppm, complying with ICH Q3C guidelines.

Batch Size (kg)Cycle Time (hours)Annual Capacity (tonnes)
20012150

Chemical Reactions Analysis

Types of Reactions: Proguanil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Malaria Treatment and Prophylaxis

Combination Therapy
Proguanil is commonly used in combination with atovaquone (Malarone) for treating acute uncomplicated falciparum malaria. Studies have shown that this combination exhibits high efficacy, particularly in regions with high chloroquine resistance. For instance, a clinical trial indicated a 99% efficacy rate when both drugs were administered together compared to 66% with atovaquone alone and 8% with proguanil alone .

Prophylactic Use
Proguanil is effective as a prophylactic agent against malaria. A systematic review concluded that atovaquone-proguanil is well-tolerated and effective for malaria chemoprophylaxis, particularly for travelers to areas where other antimalarials may be less effective due to resistance . The drug's rapid absorption and high bioavailability enhance its suitability for preventive measures.

Case Studies and Clinical Trials

Efficacy Against Drug-Resistant Strains
In a study involving patients with drug-resistant P. falciparum, the combination of atovaquone and proguanil was administered to children and adults returning from endemic regions. While two cases showed treatment failure potentially due to genetic mutations conferring resistance, one adult patient responded well, indicating that partial immunity may play a role in treatment outcomes .

Adverse Effects
A case report highlighted esophageal ulcers in a patient taking atovaquone/proguanil prophylactically after swallowing the medication dry. This incident underscores the importance of proper administration methods to avoid adverse effects .

Research Applications

Investigating Drug Resistance
Research continues into the genetic mechanisms behind resistance to proguanil and its combinations. Studies have identified mutations in the cytochrome b gene associated with resistance, emphasizing the need for ongoing surveillance of drug efficacy .

Potential in HIV/AIDS Treatment
There is emerging interest in evaluating proguanil's effectiveness in individuals with HIV/AIDS, particularly given their increased vulnerability to opportunistic infections like malaria. Further research is warranted to assess its cost-effectiveness and safety profile in this population .

Data Table: Overview of this compound Applications

Application TypeDescriptionEfficacy/Outcomes
Malaria Treatment Used with atovaquone for acute falciparum malaria99% efficacy when combined
Prophylaxis Preventive use for travelersWell-tolerated; effective
Drug Resistance Research Investigating genetic mutations affecting efficacyIdentified mutations linked to resistance
HIV/AIDS Potential Assessing effectiveness in immunocompromised patientsFurther research needed

Mechanism of Action

Proguanil hydrochloride exerts its antimalarial effects by inhibiting the enzyme dihydrofolate reductase in the malaria parasite. This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. As a result, the parasite’s nuclear division is halted, preventing its reproduction and spread within the host .

Comparison with Similar Compounds

Mechanism of Action

Compound Mechanism Target
Proguanil HCl Metabolized to cycloguanil, inhibiting DHFR-TS in Plasmodium Folate metabolism
Chlorproguanil Similar structure and mechanism to proguanil; used with dapsone (a sulfone) Folate metabolism
Atovaquone Disrupts mitochondrial electron transport via cytochrome b inhibition Mitochondrial membrane
Pyrimethamine Direct DHFR inhibition (does not require metabolic activation) Folate metabolism

Key Differences :

  • Proguanil requires metabolic activation, whereas pyrimethamine is active without modification.
  • Atovaquone’s mitochondrial mechanism complements proguanil’s folate pathway inhibition, reducing resistance risk .

Pharmacokinetics

Parameter Proguanil HCl Chlorproguanil Atovaquone
Bioactivation CYP2C19-dependent conversion to cycloguanil Similar to proguanil None (active parent compound)
Half-life ~20 hours Limited data ~2–3 days
Peak Plasma (Cmax) 500–600 nmol/L (proguanil); 317 nmol/L (cycloguanil) 1,300–1,500 ng/mL (Malarone®)
Trough Levels 200 nmol/L (proguanil); 100 nmol/L (cycloguanil)

Clinical Implications :

  • Proguanil’s 12-hourly dosing achieves steady-state cycloguanil levels by Day 3, enhancing prophylactic efficacy .
  • Atovaquone’s long half-life allows once-daily dosing in combination therapy .

Efficacy and Resistance Profile

Compound Efficacy (Malaria Prophylaxis) Resistance Mechanism
Proguanil HCl 97% success in combination therapy Mutations in Plasmodium DHFR (e.g., S108T)
Chlorproguanil Used historically; limited modern data Cross-resistance with proguanil
Atovaquone 97% success in combination therapy Cytochrome b mutations (e.g., Y268S)

Combination Advantages :

  • Malarone® (proguanil + atovaquone) reduces resistance risk via dual mechanisms .
  • Proguanil’s gametocytocidal activity limits transmission .

Formulation and Stability

  • Proguanil HCl : Stable under ICH-recommended stress conditions (acid, base, oxidative). Degradants are separable via RP-HPLC .
  • Atovaquone : Lipophilic, requiring micronization for bioavailability .

BCS Classification and Solubility

Compound BCS Class Solubility Permeability
Proguanil HCl 3 High (soluble in acidic buffers) Inconclusive (conservative Class 3)
Atovaquone 2 Low (lipophilic) High

Regulatory Impact :

  • Proguanil’s BCS Class 3 status simplifies formulation development but requires rigorous dissolution testing .

Biological Activity

Proguanil hydrochloride, also known as chlorguanide, is an antimalarial medication primarily used for the prevention and treatment of malaria. It functions as a prodrug, with its active metabolite, cycloguanil, playing a crucial role in its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, safety profile, and relevant case studies.

Proguanil exerts its antimalarial effects primarily through the inhibition of dihydrofolate reductase (DHFR) in the malaria parasite. This enzyme is vital for the folic acid cycle, which is essential for DNA synthesis and cellular division. By inhibiting DHFR, cycloguanil prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting nucleic acid synthesis and ultimately leading to the death of the parasite.

Key Mechanisms:

  • Inhibition of DHFR : Cycloguanil specifically inhibits parasitic DHFR, which is critical for folate metabolism.
  • Impact on Nucleic Acid Synthesis : The inhibition leads to a failure in DNA synthesis and cell division in malaria parasites such as Plasmodium falciparum and Plasmodium vivax .

Efficacy in Clinical Studies

Proguanil is often used in combination with atovaquone (as Malarone) for enhanced efficacy against malaria. A systematic review indicated that atovaquone/proguanil showed a prophylactic efficacy of 95.8% against malaria infections, significantly superior to placebo .

Clinical Trial Data:

Study TypeParticipantsProphylaxis EfficacyAdverse Events
Meta-analysis453995.8% (95% CI: 91.5–97.9)Fewer adverse events compared to controls
Randomized Control Trial100 patients100% cure rate for acute malariaMinimal adverse effects reported

Safety Profile

The safety profile of this compound is generally favorable. A review of multiple studies indicated that adverse outcomes related to proguanil exposure during pregnancy were rare, with miscarriage rates comparable to those seen in the general population .

Adverse Effects Noted:

  • Gastrointestinal Issues : Nausea and vomiting are common but usually mild.
  • Esophageal Ulcers : A case study highlighted severe esophageal ulcers in a patient who swallowed the medication dry without water .
  • Pregnancy Outcomes : Limited data suggests no significant increase in miscarriage or stillbirth rates associated with proguanil use during pregnancy .

Case Study 1: Esophageal Ulcers

A 23-year-old medical student developed severe retrosternal pain after taking atovaquone/proguanil without water. This case underscores the importance of proper administration methods to avoid complications such as esophageal ulcers .

Case Study 2: Efficacy Against Drug-Resistant Malaria

In a clinical trial comparing atovaquone/proguanil with chloroquine for treating acute P. falciparum malaria, atovaquone/proguanil demonstrated a 100% cure rate compared to only 8% for chloroquine. This highlights its effectiveness against drug-resistant strains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proguanil hydrochloride
Reactant of Route 2
Reactant of Route 2
Proguanil hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.